3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-methylphenyl group at the N1 position and a 2-(2-hydroxyethyl)piperidinyl substituent at the C3 position. Pyrrolidine-2,5-dione derivatives are heterocyclic compounds widely explored in medicinal chemistry for their anticonvulsant, antinociceptive, and receptor-modulating activities . The structural uniqueness of this compound lies in its hybrid architecture, combining a lipophilic aromatic moiety (3-methylphenyl) with a polar hydroxyethyl-piperidinyl group, which may influence solubility, pharmacokinetics, and target affinity.
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-5-4-7-15(11-13)20-17(22)12-16(18(20)23)19-9-3-2-6-14(19)8-10-21/h4-5,7,11,14,16,21H,2-3,6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIVJABWRLZTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCCC3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 3-methylphenyl-2,5-pyrrolidinedione with 2-(2-hydroxyethyl)-1-piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and piperidine ring play crucial roles in its binding to target molecules. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Pyrrolidine-2,5-dione derivatives are often modified at the N1 and C3 positions to optimize bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacological Activity
Anticonvulsant and Antinociceptive Effects
- Compound 4 () : Exhibited ED₅₀ = 45 mg/kg in seizure models, surpassing reference drugs valproic acid and ethosuximide. Its balanced inhibition of Na⁺ and Ca²⁺ channels highlights the role of morpholine and thiophene groups in ion channel modulation .
- The indole-piperidine motif may enhance 5-HT receptor affinity .
- Target Compound : The hydroxyethyl-piperidinyl group could influence GABAergic or ion channel interactions, but experimental data are lacking.
Receptor Affinity and Toxicity
- Dual 5-HT1A/SERT Activity () : Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties demonstrated high affinity for serotonin receptors and transporters, suggesting structural flexibility for CNS targets .
- Hepatotoxicity () : Some analogs showed moderate hepatotoxic effects, underscoring the need for substituent optimization to improve safety profiles .
Physicochemical Properties
- Molecular Weight and LogP :
- Synthetic Accessibility :
Structural and Conformational Analysis
- Ring Puckering (): The pyrrolidine-2,5-dione core adopts non-planar conformations, with puckering amplitudes influenced by substituents. Bulkier groups (e.g., indole) may increase ring strain, affecting binding pocket compatibility .
- Crystallography () : Derivatives like 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione were characterized via X-ray diffraction, confirming the planar dione ring and substituent orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
